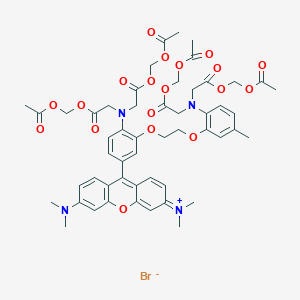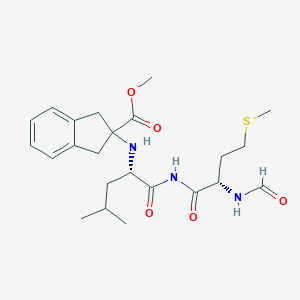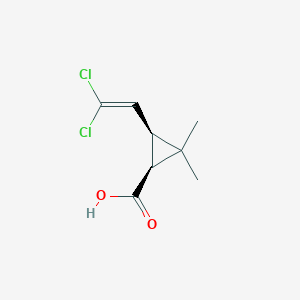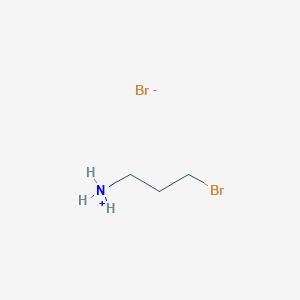
Rhod-2 AM
Vue d'ensemble
Description
Rhod-2 AM is a high-affinity visible light excitation wavelength Ca2+ fluorescent probe . It is an acetyl methyl ester derivative of Rhod-2, which has cell membrane permeability and can easily enter cells with simple culture . Once it enters the cell, it is sheared by its lactesterase to produce Rhod-2 without membrane permeability, which remains in the cell to perform the corresponding physiological functions .
Synthesis Analysis
The synthesis of Rhod-2 AM involves the formation of an acetyl methyl ester derivative of Rhod-2 . This process allows Rhod-2 AM to be cell-permeable, enabling it to easily enter cells .
Molecular Structure Analysis
Rhod-2 AM is an acetoxymethyl ester derivative of Rhod-2 . The dissociation constant of Rhod-2 with calcium (Kd=1.0 mM) is the highest of all the fluorescent calcium probes, providing a wider range for monitoring calcium concentration .
Chemical Reactions Analysis
Rhod-2 AM is a cell-permeable acetoxymethyl (AM) ester dye, which fluoresces in the presence of Ca2+ . Cellular uptake of Rhod-2 AM is facilitated by the AM group, which is removed by cytoplasmic esterases, resulting in intracellular accumulation .
Physical And Chemical Properties Analysis
Rhod-2 AM has the longest fluorescent wavelength signal of all the calcium indicators. It has a rhodamine-like fluorophore whose excitation and emission maxima are 557 nm and 581 nm, respectively .
Applications De Recherche Scientifique
Calcium Signaling Investigations
Rhod-2 AM is widely used in calcium signaling investigations . It exhibits an increase in fluorescence upon binding with Ca2+, making it a valuable tool for measuring Ca2+ in cells and tissues .
Detection of Autofluorescence
Rhod-2 AM is particularly useful in detecting Ca2+ in cells and tissues that have high levels of autofluorescence . Its long emission wavelengths make it valuable for applications involving cells that have high levels of autofluorescence .
Photoreceptor Studies
Rhod-2 AM is also used for detecting Ca2+ release generated by photoreceptors . This makes it a valuable tool in the study of photoreceptor cells and their functions.
Studies Involving Photoactivatable Chelators
In addition to photoreceptors, Rhod-2 AM is used for detecting Ca2+ release generated by photoactivatable chelators . This expands its application to studies involving photoactivatable chelators.
Mitochondrial Calcium Level Detection
Rhod-2 AM selectively accumulates in the mitochondria, making it a useful tool for detecting changes in mitochondrial calcium levels . Increasing Ca2+ concentrations significantly enhance Rhod-2 AM fluorescence .
Apoptotic Pathway Activation
Increased intracellular calcium concentrations are a critical indicator of activation of apoptotic pathways . Rhod-2 AM can be used to measure mitochondrial calcium influx, which can indicate the activation of apoptotic pathways .
Mécanisme D'action
Target of Action
Rhod-2 AM is primarily targeted towards calcium ions (Ca2+) within cells . It is a high-affinity Ca2+ indicator that fluoresces in the presence of Ca2+ .
Mode of Action
Rhod-2 AM is an acetoxymethyl ester derivative of Rhod-2 . It enters the cell in its non-fluorescent, AM ester form . Once inside the cell, it is hydrolyzed by cellular endogenous esterases to produce Rhod-2 . This Rhod-2 then binds to Ca2+ and fluoresces . The fluorescence signal intensity of Rhod-2 increases over 100 times upon binding to Ca2+ .
Biochemical Pathways
The primary biochemical pathway affected by Rhod-2 AM involves the regulation of intracellular calcium levels . Disruption in intracellular calcium ion (Ca2+) homeostasis can have major effects on health . Persistent Ca2+ overload induces mitochondrial permeability transition pore (MPTP) opening, which prompts mitochondrial release of calcium (mCICR) and reactive oxygen species (ROS) into the cytosol .
Pharmacokinetics
Rhod-2 AM is cell-permeable, allowing it to easily enter cells . Once inside the cell, it is hydrolyzed by endogenous esterases, resulting in the intracellular accumulation of Rhod-2 . The dissociation constant of Rhod-2 with calcium (Kd=1.0 mM) is the highest of all the fluorescent calcium probes, providing a wider range for monitoring calcium concentration .
Result of Action
The result of Rhod-2 AM’s action is the generation of a fluorescent signal that is proportional to the concentration of Ca2+ within the cell . This allows for the monitoring of intracellular calcium levels . Rhod-2 AM selectively accumulates within mitochondria and, as a result, is commonly used to monitor calcium changes within this organelle .
Action Environment
The action of Rhod-2 AM can be influenced by various environmental factors. For instance, the presence of serum in the culture medium can affect the entry of Rhod-2 AM into cells, as esterases in the serum can hydrolyze the AM ester . Additionally, the presence of phenol red in the culture medium can cause a slight increase in background fluorescence . Therefore, it is recommended to remove as much of the culture medium as possible before adding the Rhod-2 AM working solution .
Safety and Hazards
Orientations Futures
Rhod-2 AM is a valuable tool for applications involving cells that have high levels of autofluorescence . It is used to measure mitochondrial calcium influx by detection using flow cytometry, fluorescence microscopy, and microplate readers . Its long emission wavelengths make it a convenient excitation source for argon and krypton lasers .
Propriétés
IUPAC Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H59N4O19.BrH/c1-32-10-16-42(55(24-48(61)71-28-67-33(2)57)25-49(62)72-29-68-34(3)58)46(20-32)65-18-19-66-47-21-37(11-17-43(47)56(26-50(63)73-30-69-35(4)59)27-51(64)74-31-70-36(5)60)52-40-14-12-38(53(6)7)22-44(40)75-45-23-39(54(8)9)13-15-41(45)52;/h10-17,20-23H,18-19,24-31H2,1-9H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWZOWDWYQKBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59BrN4O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhod-2 AM | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)











